molecular formula C8H9NO3 B1302960 3,5-Dimethoxyisonicotinaldehyde CAS No. 204862-70-4

3,5-Dimethoxyisonicotinaldehyde

Cat. No. B1302960
CAS RN: 204862-70-4
M. Wt: 167.16 g/mol
InChI Key: WJPFKYRAVTUOIZ-UHFFFAOYSA-N
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Description

3,5-Dimethoxyisonicotinaldehyde is an organic compound with the CAS Number: 204862-70-4 . It has a molecular weight of 167.16 . The IUPAC name for this compound is 3,5-dimethoxyisonicotinaldehyde . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3,5-Dimethoxyisonicotinaldehyde is 1S/C8H9NO3/c1-11-7-3-9-4-8 (12-2)6 (7)5-10/h3-5H,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3,5-Dimethoxyisonicotinaldehyde is a solid at room temperature . It should be stored in a refrigerator . .

Scientific Research Applications

Synthesis of Bioactive Compounds

3,5-Dimethoxyisonicotinaldehyde serves as a starting material in the synthesis of amorfrutins A and B, compounds known for their cytotoxicity against human tumor cell lines, highlighting its significance in developing potential cancer therapies. The process involves converting it into a central intermediate, which is then efficiently transformed into amorfrutins, showcasing its utility in synthesizing complex bioactive molecules (Brandes et al., 2020).

Optical Studies and Material Science

The compound's derivatives have been explored for their optical properties, indicating its potential in material science, specifically in the development of metal complexes with unique geometrical and optical characteristics. This application is crucial for advancing research in photophysics and materials chemistry, providing insights into the structural and electronic properties of new compounds (Mekkey et al., 2020).

Advanced Synthetic Techniques

Research demonstrates the practical generation of organometallic compounds using 3,5-Dimethoxyisonicotinaldehyde, underpinning its role in modern synthetic chemistry. Such advancements facilitate the development of novel synthetic routes for producing valuable chemical entities, emphasizing the compound's versatility and applicability in various chemical transformations (Azzena et al., 2003).

Catalytic Applications

The compound has also been pivotal in catalysis research, contributing to the synthesis of environmentally friendly catalysts for organic transformations. This research area underscores the compound's importance in creating more sustainable and efficient catalytic processes, which is vital for the green chemistry movement and the development of new synthetic methodologies (Fu & Shen, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 .

properties

IUPAC Name

3,5-dimethoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-3-9-4-8(12-2)6(7)5-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPFKYRAVTUOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376633
Record name 3,5-Dimethoxyisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxyisonicotinaldehyde

CAS RN

204862-70-4
Record name 3,5-Dimethoxyisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,5-dimethoxypyridine (3.6 g, 25.90 mmol, 1 eq.) in THF (80 mL) was added BuLi (3M/hexanes, 13.0 mL, 38.85 mmol, 1.5 eq.) at −20° C. The mixture was warmed to 0° C., stirred at 0° C. for 30 min, cooled back down to −78° C., and added DMF (3.8 g, 51.8 mmol, 2 eq.). The mixture was gradually warmed to 0° C., quenched with NH4Cl(sat) solution, and diluted with EtOAc. The aqueous layer was extracted with EtOAc twice. The combined organic layers were washed with brine, dried over Na2SO4, concentrated, and purified on silica gel using a mixture of EtOAc and hexanes as eluent to give 3,5-dimethoxyisonicotinaldehyde (2.7 g, 62%) as a yellow solid. LRMS (M+H+) m/z 168.1.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step Two

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